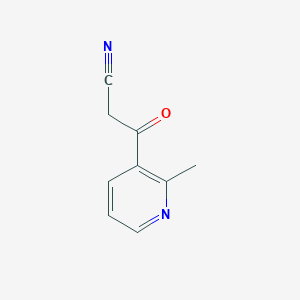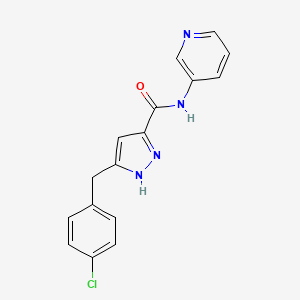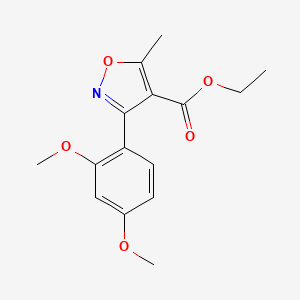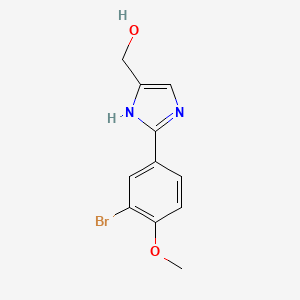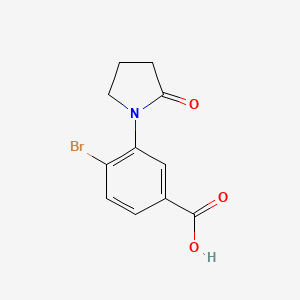
4-Bromo-3-(2-oxo-1-pyrrolidinyl)benzoic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-3-(2-oxo-1-pyrrolidinyl)benzoic Acid is a chemical compound with the molecular formula C11H10BrNO3 It is a derivative of benzoic acid, featuring a bromine atom at the 4-position and a 2-oxo-1-pyrrolidinyl group at the 3-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-(2-oxo-1-pyrrolidinyl)benzoic Acid typically involves the following steps:
Pyrrolidinylation: The 2-oxo-1-pyrrolidinyl group can be introduced through a nucleophilic substitution reaction. This involves reacting the brominated benzoic acid with 2-pyrrolidone under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, reaction time, and the use of appropriate solvents and catalysts to facilitate the reactions.
化学反応の分析
Types of Reactions
4-Bromo-3-(2-oxo-1-pyrrolidinyl)benzoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to create new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted benzoic acid derivatives.
科学的研究の応用
4-Bromo-3-(2-oxo-1-pyrrolidinyl)benzoic Acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
作用機序
The mechanism of action of 4-Bromo-3-(2-oxo-1-pyrrolidinyl)benzoic Acid involves its interaction with specific molecular targets. The bromine atom and the 2-oxo-1-pyrrolidinyl group contribute to its binding affinity and specificity. The compound may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways.
類似化合物との比較
Similar Compounds
4-Bromo-2-fluorobenzoic Acid: Similar in structure but with a fluorine atom instead of the 2-oxo-1-pyrrolidinyl group.
4-(2-Oxo-1-pyrrolidinyl)benzoic Acid: Lacks the bromine atom but retains the 2-oxo-1-pyrrolidinyl group.
4-(1-Pyrrolidinyl)benzoic Acid: Similar structure but without the oxo group.
Uniqueness
4-Bromo-3-(2-oxo-1-pyrrolidinyl)benzoic Acid is unique due to the presence of both the bromine atom and the 2-oxo-1-pyrrolidinyl group. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
特性
分子式 |
C11H10BrNO3 |
|---|---|
分子量 |
284.11 g/mol |
IUPAC名 |
4-bromo-3-(2-oxopyrrolidin-1-yl)benzoic acid |
InChI |
InChI=1S/C11H10BrNO3/c12-8-4-3-7(11(15)16)6-9(8)13-5-1-2-10(13)14/h3-4,6H,1-2,5H2,(H,15,16) |
InChIキー |
UVOMCKLSGWNEQS-UHFFFAOYSA-N |
正規SMILES |
C1CC(=O)N(C1)C2=C(C=CC(=C2)C(=O)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


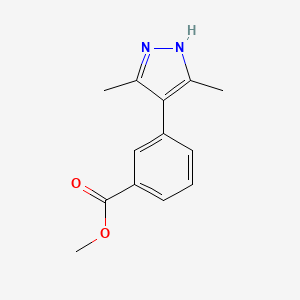


![(2S,3R,4S,5S,6S)-2-[2-Amino-5-(hydroxymethyl)phenoxy]-6-(methoxycarbonyl)tetrahydro-2H-pyran-3,4,5-triyl Triacetate](/img/structure/B13697785.png)
![1-[3-(Dimethylamino)propyl]pyrazole-3-boronic Acid Pinacol Ester](/img/structure/B13697793.png)
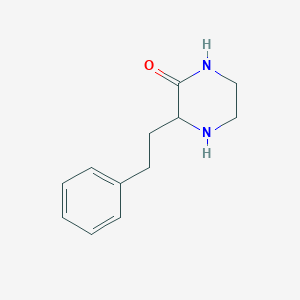
![6-Chlorobenzo[d][1,3]dioxole-4-carbonitrile](/img/structure/B13697801.png)
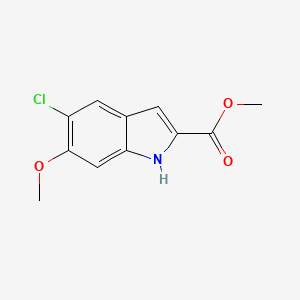
![5-[4-[2-[4-[(1,3-Dioxo-2-benzofuran-5-yl)oxy]-3-phenylphenyl]propan-2-yl]-2-phenylphenoxy]-2-benzofuran-1,3-dione](/img/structure/B13697815.png)
